![molecular formula C26H32N2O5 B2727306 N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,4,5-triethoxybenzamide CAS No. 851406-88-7](/img/no-structure.png)

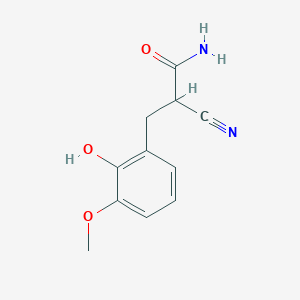

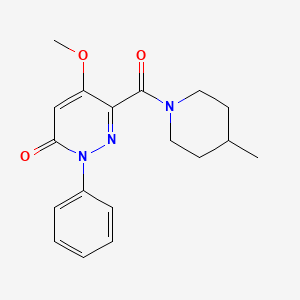

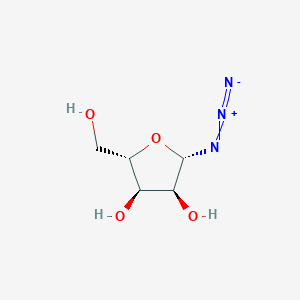

N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,4,5-triethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,4,5-triethoxybenzamide is a chemical compound that has been extensively studied in the field of scientific research. It is a potent inhibitor of certain enzymes and has shown promising results in various applications.

Scientific Research Applications

Psychoactive Properties Exploration

Research into novel 3-(N-R,R′-aminomethyl)-2-methyl-1H-quinolin-4-ones, closely related to the compound , revealed compounds with promising psychoactive properties, including specific sedative effects and considerable anti-amnesic activity. These findings suggest potential applications in developing new psychoactive drugs with targeted therapeutic effects (Podolsky, Shtrygol’, & Zubkov, 2017).

Anticancer Activity

The synthesis and evaluation of carboxamide derivatives of benzo[b][1,6]naphthyridines, which share structural similarities with the compound of interest, have shown potent cytotoxic activities against various cancer cell lines. This highlights the compound's potential as a starting point for designing anticancer drugs with high efficacy (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).

Corrosion Inhibition

A theoretical study on the inhibition efficiencies of some quinoxalines as corrosion inhibitors of copper in nitric acid provides insights into the relationship between molecular structure and inhibition efficiency. Such studies are crucial for developing new materials with enhanced durability and resistance to corrosion, suggesting potential applications in materials science and engineering (Zarrouk et al., 2014).

Antiviral Research

The synthesis, characterization, and biological evaluation of novel quinoxaline derivatives as antiviral agents, including efforts against HCV, HBV, HSV-1, and HCMV, underline the compound's relevance in antiviral drug discovery. The identification of compounds with potent activity against viral infections showcases the potential for contributing to treatments for viral diseases (Elzahabi, 2017).

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,4,5-triethoxybenzamide involves the condensation of 3,4,5-triethoxybenzoic acid with 2-amino-3,4,5-trimethoxyacetophenone to form the intermediate, N-[2-(3,4,5-trimethoxyphenyl)ethyl]-3,4,5-triethoxybenzamide. This intermediate is then reacted with 5,8-dimethyl-2-oxo-1H-quinoline-3-carbaldehyde to form the final product.", "Starting Materials": [ "3,4,5-triethoxybenzoic acid", "2-amino-3,4,5-trimethoxyacetophenone", "5,8-dimethyl-2-oxo-1H-quinoline-3-carbaldehyde" ], "Reaction": [ "Step 1: Condensation of 3,4,5-triethoxybenzoic acid with 2-amino-3,4,5-trimethoxyacetophenone using a coupling agent such as EDCI or DCC in the presence of a base such as triethylamine or N,N-diisopropylethylamine to form N-[2-(3,4,5-trimethoxyphenyl)ethyl]-3,4,5-triethoxybenzamide.", "Step 2: Reaction of N-[2-(3,4,5-trimethoxyphenyl)ethyl]-3,4,5-triethoxybenzamide with 5,8-dimethyl-2-oxo-1H-quinoline-3-carbaldehyde in the presence of a base such as potassium carbonate or sodium hydride in a suitable solvent such as DMF or DMSO to form the final product, N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,4,5-triethoxybenzamide." ] } | |

CAS RN |

851406-88-7 |

Molecular Formula |

C26H32N2O5 |

Molecular Weight |

452.551 |

IUPAC Name |

N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,4,5-triethoxybenzamide |

InChI |

InChI=1S/C26H32N2O5/c1-6-31-21-14-19(15-22(32-7-2)24(21)33-8-3)25(29)27-12-11-18-13-20-16(4)9-10-17(5)23(20)28-26(18)30/h9-10,13-15H,6-8,11-12H2,1-5H3,(H,27,29)(H,28,30) |

InChI Key |

LWSTWVQCZSVFRF-UHFFFAOYSA-N |

SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCCC2=CC3=C(C=CC(=C3NC2=O)C)C |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

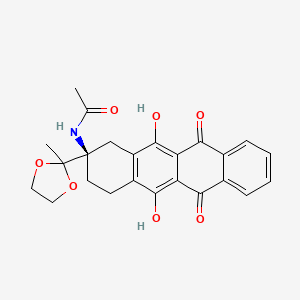

![2-amino-4-(2,4-dimethoxyphenyl)-6-(furan-2-ylmethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2727224.png)

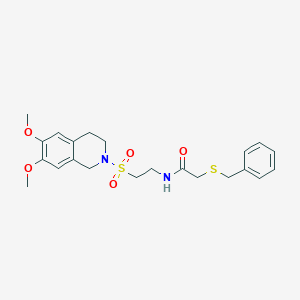

![N-(4-fluoro-3-(trifluoromethyl)phenyl)-1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2727226.png)

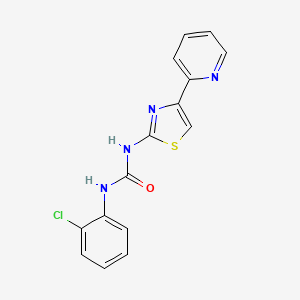

![N-(4-fluorophenyl)-N-methyl-2-((4-oxo-3-(m-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2727234.png)

![2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid](/img/structure/B2727236.png)

![N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2727238.png)